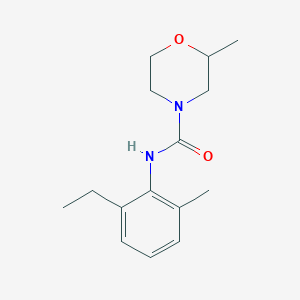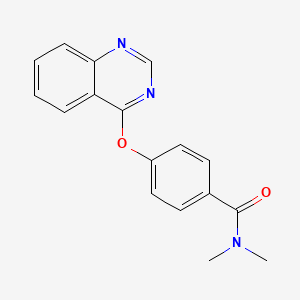
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea involves the inhibition of the target enzymes, COX-2, 5-LOX, and PDE-4. These enzymes are involved in the production of various inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. By inhibiting these enzymes, 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea can reduce the production of inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2, 5-LOX, and PDE-4, leading to a reduction in the production of inflammatory mediators. In vivo studies have shown that 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea can reduce inflammation and pain in animal models of arthritis and asthma. However, further studies are required to investigate the long-term effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level. Moreover, it exhibits potent inhibitory activity against various enzymes, making it a useful tool for investigating the role of these enzymes in various physiological processes. However, there are also some limitations to the use of 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea in lab experiments. This compound has a relatively short half-life, which may limit its effectiveness in long-term experiments. Moreover, the inhibitory activity of this compound may vary depending on the experimental conditions, such as the pH and temperature.
Orientations Futures
There are several future directions for the research on 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea. Firstly, further studies are required to investigate the potential therapeutic applications of this compound in various inflammatory and immune-related diseases. Secondly, the mechanism of action of this compound needs to be further elucidated to understand its effects on various physiological processes. Thirdly, the development of more potent and selective inhibitors of COX-2, 5-LOX, and PDE-4 is required to improve the effectiveness of this compound in clinical settings. Finally, the development of new synthetic methods for 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea involves the reaction of cyclopropyl isocyanate with 2-ethyl-6-methylphenylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE-4). These enzymes are involved in the regulation of various physiological processes, such as inflammation, pain, and immune response. Therefore, 1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea has been proposed as a potential therapeutic agent for the treatment of various inflammatory and immune-related diseases, such as arthritis, asthma, and cancer.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2-ethyl-6-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-10-6-4-5-9(2)12(10)15-13(16)14-11-7-8-11/h4-6,11H,3,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQHTBRZCCLCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-ethyl-6-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)
![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)
